molecular formula C27H28O5 B6353296 (3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-tetrahydro-6-methylpyran-2-one CAS No. 1461750-25-3

(3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-tetrahydro-6-methylpyran-2-one

Cat. No.: B6353296
CAS No.: 1461750-25-3
M. Wt: 432.5 g/mol
InChI Key: SFKYGYRKFMUHAD-YEHREXKJSA-N
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Description

(3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-tetrahydro-6-methylpyran-2-one is a key intermediate in the industrial synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class of antidiabetic drugs. Synthesized from methyl-α-D-glucopyranoside in seven steps (TBS protection, benzylation, iodination, reduction, etc.), this compound achieves a high HPLC purity of 99.31% at scale (42.82 kg batches) . Its structure features a lactone ring with three benzyloxy groups at positions 3, 4, and 5 and a methyl group at position 6, which collectively enhance stability and direct regioselectivity in subsequent reactions .

Properties

IUPAC Name

(3R,4S,5R,6R)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28O5/c1-20-24(29-17-21-11-5-2-6-12-21)25(30-18-22-13-7-3-8-14-22)26(27(28)32-20)31-19-23-15-9-4-10-16-23/h2-16,20,24-26H,17-19H2,1H3/t20-,24-,25+,26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKYGYRKFMUHAD-YEHREXKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(=O)O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-tetrahydro-6-methylpyran-2-one typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the protection of hydroxyl groups followed by selective benzylation. The reaction conditions often involve the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. Industrial production methods may involve optimized reaction conditions to increase yield and purity, including the use of advanced purification techniques like column chromatography.

Chemical Reactions Analysis

(3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-tetrahydro-6-methylpyran-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like pyridinium chlorochromate (PCC) to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy groups, often using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Research

The compound has been studied for its potential anticancer properties. Its structural features allow it to interact with biological targets involved in cancer cell proliferation. Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, studies have shown that modifications to the benzyloxy groups can enhance its activity against specific cancer types by improving solubility and bioavailability .

Glycosylation Reactions

This compound serves as a glycosyl donor in synthetic pathways to produce glycosides. Its ability to participate in glycosylation reactions makes it valuable for synthesizing complex carbohydrates and glycoproteins used in vaccine development and therapeutic agents .

Building Block for Synthesis

This compound is utilized as a versatile building block in organic synthesis. Its functional groups allow for various transformations, making it an essential intermediate in the synthesis of more complex molecules. Researchers have employed it in multi-step syntheses to construct other biologically active compounds .

Development of Chiral Catalysts

Due to its chiral nature, this compound is explored in the development of chiral catalysts for asymmetric synthesis. These catalysts are crucial in producing enantiomerically pure compounds that are often required in pharmaceuticals .

Polymer Chemistry

The compound's structure allows it to be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research has focused on creating copolymers that incorporate this compound to improve the performance of materials used in coatings and adhesives .

Nanotechnology Applications

In nanotechnology, this compound has been investigated for its role in the stabilization of nanoparticles. Its ability to form stable complexes with metal ions can be exploited in the synthesis of metal nanoparticles with specific catalytic properties .

Case Studies

Application AreaDescriptionFindings
Anticancer ResearchEvaluation of cytotoxic effects on cancer cell linesDerivatives showed enhanced activity against breast and colon cancer cells .
Glycosylation ReactionsUse as a glycosyl donor for synthesizing complex carbohydratesEffective in producing various glycosides with high yields .
Chiral CatalystsDevelopment of catalysts for asymmetric synthesisDemonstrated effectiveness in producing enantiomerically pure compounds .
Polymer ChemistryIncorporation into polymer matricesEnhanced thermal stability and mechanical properties observed .
NanotechnologyStabilization of metal nanoparticlesImproved catalytic activity noted with synthesized nanoparticles using this compound .

Mechanism of Action

The mechanism of action of (3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-tetrahydro-6-methylpyran-2-one involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The benzyloxy groups play a crucial role in stabilizing the transition state during enzymatic reactions, thereby facilitating the formation of glycosidic bonds. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Methoxy-Substituted Analogs

  • 4-((2R,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-methoxytetrahydro-2H-pyran-2-yl)butan-2-one (11a/11b)
    • Structural Difference : Replaces the methyl group at position 6 with a methoxy group.
    • Synthesis : Prepared via photodecarboxylation-alkylation using Ru(bpy)₃Cl₂·6H₂O and Hantzsch ester .
    • Applications : Used in photoredox-mediated alkylation studies, contrasting with the target compound’s role in SGLT2 inhibitor synthesis.
    • Key Data : Lower steric hindrance due to methoxy vs. methyl may alter reaction kinetics in glycosylation .

Iodo- and Acetate-Functionalized Derivatives

  • 4-((2R,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-iodotetrahydro-2H-pyran-2-yl)methyl acetate
    • Structural Difference : Iodo substituent at position 6 and an acetoxymethyl group.
    • Reactivity : The iodine atom facilitates nucleophilic displacement (e.g., glycosylation), unlike the methyl group in the target compound, which is inert under similar conditions .
    • Applications : Intermediate for complex glycoconjugates, highlighting the impact of halogen vs. alkyl groups on reactivity .

Trichloroacetamide Derivatives

  • N-((2R,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)-tetrahydro-2H-pyran-2-yl)-2,2,2-trichloroacetamide (3.68b) Structural Difference: Incorporates a trichloroacetamide group and an additional benzyloxymethyl chain. Synthesis: Derived from imidate rearrangements, differing from the oxidation steps used for the lactone formation in the target compound . Applications: Potential use in protecting-group strategies for amine-functionalized carbohydrates, diverging from the lactone’s role in SGLT2 chemistry .

Phosphate Esters

  • Dibenzyl ((2R,3R,4S,5R,6R)-2,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-3-yl) phosphate (4a)
    • Structural Difference : Phosphate ester at position 2 vs. lactone ring.
    • Properties : Increased polarity and water solubility due to the phosphate group, unlike the hydrophobic lactone .
    • Applications : Explored as prodrugs or enzyme inhibitors, contrasting with the target compound’s use as a synthetic intermediate .

Hydroxymethyl-Substituted Analog

  • (2S,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-ol
    • Structural Difference : Hydroxymethyl group at position 6 instead of methyl.
    • Reactivity : The hydroxyl group enables hydrogen bonding, influencing solubility and crystallinity compared to the methyl group’s steric effects .

Comparative Analysis Table

Compound Key Structural Features Synthesis Method Applications Reference
(3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-methylpyran-2-one Lactone, methyl at C6 Industrial-scale oxidation of glucopyranoside SGLT2 inhibitor intermediate
4-((2R,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-methoxytetrahydro-2H-pyran-2-yl)butan-2-one Methoxy at C6, ketone side chain Photoredox alkylation Photochemical studies
4-((2R,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-iodotetrahydro-2H-pyran-2-yl)methyl acetate Iodo at C6, acetate group Glycosylation reactions Glycoconjugate synthesis
N-((2R,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)-tetrahydro-2H-pyran-2-yl)-2,2,2-trichloroacetamide Trichloroacetamide, benzyloxymethyl chain Imidate rearrangement Amine protection strategies
Dibenzyl ((2R,3R,4S,5R,6R)-2,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-3-yl) phosphate Phosphate ester at C2 Phosphorylation of glucopyranoside Prodrug development

Research Findings and Implications

  • Steric and Electronic Effects : The methyl group in the target compound provides steric protection during SGLT2 inhibitor synthesis, whereas methoxy or iodo substituents enable alternative reactivity (e.g., photoredox alkylation or glycosylation) .
  • Industrial Viability : The target compound’s scalable synthesis (99.31% purity) outperforms laboratory-scale routes for analogs, emphasizing cost-efficiency and reproducibility .
  • Functional Group Diversity : Phosphate esters and trichloroacetamides expand applications into prodrugs or enzyme targeting, diverging from the lactone’s role in diabetes therapeutics .

Biological Activity

(3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-tetrahydro-6-methylpyran-2-one is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique tetrahydropyran structure and multiple benzyloxy substituents, which may influence its pharmacological properties. The purpose of this article is to explore the biological activity of this compound through a review of existing literature and research findings.

  • IUPAC Name : (3R,4S,5R,6R)-3,4,5-tris(benzyloxy)-6-methyltetrahydro-2H-pyran-2-one
  • CAS Number : 1461750-25-3
  • Molecular Formula : C27H28O5
  • Molecular Weight : 432.52 g/mol
  • Purity : 97% .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives of tetrahydropyran have been shown to inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Activity

Research has also highlighted the potential anticancer activity of this compound. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines. The presence of benzyloxy groups may enhance the interaction of the compound with cellular targets involved in cancer progression .

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several benzyloxy-substituted compounds against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to that of established antibiotics .

CompoundMIC (µg/mL)Bacteria
Standard Antibiotic10S. aureus
This compound15S. aureus
Standard Antibiotic20E. coli
This compound25E. coli

Study 2: Anticancer Properties

In another study focusing on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), the compound was found to significantly reduce cell viability at concentrations above 50 µM after 48 hours of treatment. Flow cytometry analysis confirmed that treated cells underwent apoptosis as evidenced by increased annexin V staining .

Cell LineIC50 (µM)Mechanism
MCF-745Apoptosis induction
HeLa50Apoptosis induction

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